4'-Methoxychalcone
Overview
Description
4’-Methoxychalcone is used as a precursor to prepare 3-(4-methoxy-phenyl)-3-morpholin-4-yl-1-phenyl-propan-1-one by reacting with morpholine in the presence of heptanes as a solvent . It is also a useful reagent for the synthesis of novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 4’-Methoxychalcone involves the Claisen-Schmidt reaction of 4-methoxybenzaldehyde with acetophenone . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular formula of 4’-Methoxychalcone is C16H14O2 . It is composed of two aromatic rings linked by an aliphatic three-carbon chain .Chemical Reactions Analysis
The conversion of 4’-Methoxychalcone is initiated by the hydrolysis of 1 to p-methoxycinnamic acid (3) and 3 to 4-methoxybenzaldehyde (4), and continued with the Claisen-Schmidt reaction of 4 with acetophenone (5) .Physical And Chemical Properties Analysis
4’-Methoxychalcone has a molecular weight of 238.28 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.3±34.0 °C at 760 mmHg, and a flash point of 180.4±19.2 °C .Scientific Research Applications
Solvent Polarity and Excited State Dynamics : Research by Song et al. (2018) explored the excited-state properties of 4-(dimethylamino)methoxychalcones in various solvents. They discovered that photophysical parameters like fluorescence quantum yields and lifetimes depend significantly on solvent polarity, highlighting the compound's potential in photochemical applications (Song et al., 2018).
Photochromic Systems for Optical Memory : Horiuchi et al. (2000) found that 2-hydroxy-4′-methoxychalcone has promising applications in photon-mode erasable optical memory systems with nondestructive readout ability, offering at least 10 write-and-erase cycles without fatigue (Horiuchi et al., 2000).
Corrosion Inhibition : Bouklah et al. (2006) studied the effectiveness of 4-bromo, 4′-methoxychalcone in inhibiting steel corrosion in acidic environments. The presence of iodide ions notably enhanced its corrosion inhibition efficiency, indicating its utility in industrial applications (Bouklah et al., 2006).
Inhibition of Inducible Nitric Oxide Synthase and Tumor Necrosis Factor-Alpha : A study by Ban et al. (2004) on 2'-hydroxy-4'-methoxychalcone derivatives showed their potential in inhibiting the production of nitric oxide and tumor necrosis factor-alpha in cell cultures, relevant for anti-inflammatory and immunomodulatory research (Ban et al., 2004).
Potential Anticancer Properties : Matsjeh et al. (2017) synthesized 7-hydroxy-4’-methoxyflavone from 2’, 4’-dihydroxy-4-methoxychalcone and found it to exhibit cytotoxic activity against cervical and colon cancer cells in vitro, suggesting potential applications in cancer research (Matsjeh et al., 2017).
Antibacterial Activities : Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone and found it to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating its potential in antimicrobial applications (Ismiyarto et al., 2018).
Photochromism on Mesoporous Silicate : Research by Takakazu et al. (2011) showed that 2-Hydroxy-4’-methoxychalcone, when adsorbed on mesoporous silicate, exhibits promising photochromic properties, which could be useful in the development of environmentally friendly photochromic materials (Takakazu et al., 2011).
Antioxidant and Prooxidant Effects : Perjési and Rozmer (2011) conducted kinetic analysis of 4-methoxychalcone and its derivatives, revealing insights into their antioxidant and prooxidant effects, crucial for understanding their potential medicinal applications (Perjési & Rozmer, 2011).
Electrosynthesis of Semiconducting Oligomer : Messaoudi et al. (2021) achieved the electrosynthesis of a new semi-conducting oligomer derived from 4-dimethylamino-4′-methoxychalcone, indicating potential applications in the field of material science and electronic devices (Messaoudi et al., 2021).
Anti-angiogenic and Anti-tumor Activities : Lee et al. (2006) reported the anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone in vitro and in vivo, demonstrating its therapeutic potential in cancer treatment (Lee et al., 2006).
Safety And Hazards
Future Directions
Chalcones, including 4’-Methoxychalcone, continue to show promise for new drug investigations . The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives .
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHAPASNNVTSN-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238595 | |
Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4'-Methoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4'-Methoxychalcone | |
CAS RN |
22966-19-4, 959-23-9 | |
Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 959-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |
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Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-styryl p-anisyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-METHOXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4'-Methoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C | |
Record name | 4'-Methoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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